Rac-Atorvastatin Calcium is a calcium salt of atorvastatin, a member of the statin class of drugs primarily used to lower cholesterol levels and reduce cardiovascular disease risk. Atorvastatin functions as a competitive inhibitor of the enzyme HMG-CoA reductase, which plays a central role in cholesterol biosynthesis. The compound is recognized for its efficacy in managing hyperlipidemia and preventing atherosclerosis.
Atorvastatin was first developed by Parke-Davis (now part of Pfizer) and received approval from the U.S. Food and Drug Administration in 1996 under the brand name Lipitor. It has since become one of the most widely prescribed medications globally.
Rac-Atorvastatin Calcium is classified as a lipid-lowering agent and falls under the category of HMG-CoA reductase inhibitors. It is also categorized as a prescription medication due to its potent effects on cholesterol metabolism.
The synthesis of rac-Atorvastatin Calcium involves several steps, typically starting from simple organic precursors. A notable synthetic route includes the use of boron-mediated aldol reactions, which allow for asymmetric induction and efficient formation of the desired stereocenters.
Rac-Atorvastatin Calcium has a complex molecular structure characterized by multiple chiral centers. The molecular formula is C₃₃H₃₈CaF₂N₃O₇, with a molar mass of approximately 576.68 g/mol.
The structure features:
This structural complexity is crucial for its biological activity as it allows for effective binding to HMG-CoA reductase.
Rac-Atorvastatin undergoes various chemical reactions during its synthesis and metabolism:
The synthesis process often requires careful control over reaction conditions such as temperature, pH, and reagent concentrations to maximize yields and minimize by-products .
The primary mechanism by which rac-Atorvastatin Calcium exerts its effects is through competitive inhibition of HMG-CoA reductase, leading to decreased cholesterol synthesis in the liver. This action results in:
Clinical studies have shown that atorvastatin can significantly lower LDL cholesterol levels by approximately 30% to 50%, depending on the dosage .
Relevant data from studies indicate that atorvastatin's solubility can be enhanced through formulation techniques such as salt formation with calcium .
Rac-Atorvastatin Calcium is primarily used in clinical settings for:
rac-Atorvastatin Calcium competitively inhibits hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway. Structurally, it features a pentasubstituted pyrrole ring linked to a 3,5-dihydroxypentanoyl side chain that mimics the conformation of the endogenous substrate HMG-CoA. This structural homology allows rac-Atorvastatin to bind with high affinity (IC₅₀ = 150 nM) to the enzyme's active site, inducing a conformational change that sterically hinders substrate access [1] [4]. The fluorophenyl and N-carboxamide groups enhance hydrophobic interactions with catalytic residues (e.g., Lys691 and Glu559), while the dihydroxyheptanoic acid moiety forms hydrogen bonds with Ser684 and Asp690, increasing binding stability by 10,000-fold compared to HMG-CoA [1] [6].
Table 1: Structural and Kinetic Parameters of rac-Atorvastatin Binding to HMG-CoA Reductase
Parameter | Value | Significance |
---|---|---|
IC₅₀ | 150 nM | 10,000× higher affinity than HMG-CoA |
Binding Constant (Kd) | 0.15 µM | Tight enzyme-inhibitor complex formation |
Key Binding Residues | Lys691, Glu559 | Hydrophobic pocket engagement |
Hydrogen Bond Partners | Ser684, Asp690 | Stabilizes active site conformation |
Half-life of Inhibition | 20–30 hours | Prolonged suppression of enzymatic activity |
This targeted inhibition depletes intracellular cholesterol synthesis in hepatocytes, triggering compensatory upregulation of LDL receptors and increased plasma LDL clearance [1] [6]. Unlike prodrug statins (e.g., simvastatin), rac-Atorvastatin is administered in its active hydroxy acid form, bypassing hepatic activation requirements and enhancing bioavailability [6].
Inhibition of HMG-CoA reductase by rac-Atorvastatin suppresses the conversion of HMG-CoA to mevalonate, reducing downstream isoprenoid intermediates essential for cholesterol and non-sterol products. Critical intermediates affected include:
Table 2: Changes in Mevalonate Pathway Intermediates Post-Atorvastatin Treatment
Intermediate | Biological Role | Reduction by rac-Atorvastatin | Functional Consequence |
---|---|---|---|
Mevalonate | Pathway precursor | >50% | Pathway flux suppression |
FPP | Protein farnesylation | 30–40% | Impaired Ras membrane localization |
GGPP | Protein geranylgeranylation | 40–50% | Disrupted Rho/Rac signaling |
Cholesterol | Membrane integrity | 36–53% | LDL receptor upregulation |
Ubiquinone (CoQ10) | Mitochondrial respiration | 20–30% | Potential impact on cardiac energetics |
Depletion of GGPP is particularly consequential, as it disrupts the post-translational modification of small GTPases (e.g., Rho, Rac). This is evidenced by studies where GGPP supplementation (10 µM) reversed statin-induced cytoskeletal defects, while cholesterol repletion had no effect [3] [5]. In cancer models, rac-Atorvastatin's suppression of GGPP impaired macropinocytosis—a nutrient uptake mechanism critical for tumors with PTEN mutations or KRAS activation [2].
The depletion of GGPP by rac-Atorvastatin specifically inhibits geranylgeranylation of Rho and Rac GTPases, disrupting their membrane localization and activation cycles. This mechanism underpins statins' pleiotropic effects:
Table 3: rac-Atorvastatin-Mediated GTPase Modulation and Functional Outcomes
GTPase | Function | Effect of Geranylgeranylation Inhibition | Physiological Outcome |
---|---|---|---|
RhoA | Stress fiber formation, ROCK activation | Translocation to cytosol (↑ cytosolic/membrane ratio) | Reduced endothelial permeability; vasodilation |
Rac1 | NADPH oxidase assembly, lamellipodia | Impaired GTP loading and membrane tethering | Anti-inflammatory response; ↓ ROS |
Ras | Cell proliferation signals | Minimally affected (farnesylation-dependent) | Limited impact on mitogenic pathways |
Silencing studies confirm Rho and Rac (but not Cdc42) as central mediators: Rac1 knockdown in HUVECs reduced IL-8 secretion by 45%, phenocopying statin effects [9]. These actions contribute to plaque stabilization in atherosclerosis by inhibiting matrix metalloproteinases (MMPs) and macrophage proliferation [1] [5].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8